molecular formula C25H26O3S B12592968 1,1'-(1-{4-[2-(Methanesulfonyl)ethoxy]phenyl}but-1-ene-1,2-diyl)dibenzene CAS No. 577749-94-1

1,1'-(1-{4-[2-(Methanesulfonyl)ethoxy]phenyl}but-1-ene-1,2-diyl)dibenzene

Cat. No.: B12592968
CAS No.: 577749-94-1
M. Wt: 406.5 g/mol
InChI Key: UMNWPJIMGIVVAR-UHFFFAOYSA-N
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Description

This compound belongs to the triarylethylene class, characterized by a central but-1-ene-1,2-diyl core flanked by aromatic rings. The 4-[2-(methanesulfonyl)ethoxy]phenyl substituent introduces a polar, electron-withdrawing methanesulfonyl group linked via an ethoxy spacer. This structural motif is critical for modulating biological activity, particularly in estrogen receptor (ER) binding and enzyme inhibition, as seen in analogs like tamoxifen derivatives .

Properties

CAS No.

577749-94-1

Molecular Formula

C25H26O3S

Molecular Weight

406.5 g/mol

IUPAC Name

1-(1,2-diphenylbut-1-enyl)-4-(2-methylsulfonylethoxy)benzene

InChI

InChI=1S/C25H26O3S/c1-3-24(20-10-6-4-7-11-20)25(21-12-8-5-9-13-21)22-14-16-23(17-15-22)28-18-19-29(2,26)27/h4-17H,3,18-19H2,1-2H3

InChI Key

UMNWPJIMGIVVAR-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCS(=O)(=O)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1-{4-[2-(Methanesulfonyl)ethoxy]phenyl}but-1-ene-1,2-diyl)dibenzene typically involves multiple steps. One common method includes the reaction of 4-[2-(Methanesulfonyl)ethoxy]phenyl with but-1-ene-1,2-diyl dibenzene under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced equipment and techniques to control the reaction environment and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1-{4-[2-(Methanesulfonyl)ethoxy]phenyl}but-1-ene-1,2-diyl)dibenzene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution Reagents: These may include halogens, acids, or bases, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield alcohols or hydrocarbons.

Scientific Research Applications

1,1’-(1-{4-[2-(Methanesulfonyl)ethoxy]phenyl}but-1-ene-1,2-diyl)dibenzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in the study of biological processes and as a tool for investigating cellular mechanisms.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-(1-{4-[2-(Methanesulfonyl)ethoxy]phenyl}but-1-ene-1,2-diyl)dibenzene involves its interaction with specific molecular targets and pathways. The methanesulfonyl group may play a role in its reactivity and binding to target molecules, influencing various biological and chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

Key analogs and their differentiating features are outlined below:

Compound Name Substituent at 4-Position Key Functional Groups Molecular Weight (g/mol) Biological Relevance
1,1'-(1-{4-[2-(Methanesulfonyl)ethoxy]phenyl}but-1-ene-1,2-diyl)dibenzene 2-(Methanesulfonyl)ethoxy Sulfonyl, ether ~452 (estimated) Potential SERM activity
4,4'-(1-(4-(2-Aminoethoxy)phenyl)but-1-ene-1,2-diyl)diphenol (64) 2-Aminoethoxy Amine, ether 378.45 Dual aromatase/ER inhibition
(Z)-(4-azido-1-(4-methoxyphenyl)but-1-ene-1,2-diyl)dibenzene (6) 4-Methoxy Methoxy 385.44 (estimated) Click chemistry precursor
Tamoxifen (ICI 46,474) 2-(Dimethylamino)ethoxy Tertiary amine, ether 371.51 ER antagonist in breast cancer

Structural and Functional Insights:

  • Methanesulfonyl vs. Aminoethoxy (64): The methanesulfonyl group enhances electrophilicity and metabolic stability compared to the primary amine in 64, which may improve receptor binding but reduce solubility .
  • Methanesulfonyl vs.
  • Comparison with Tamoxifen: Tamoxifen’s dimethylaminoethoxy group facilitates ER antagonism via protonation at physiological pH. The methanesulfonyl analog may lack this pH-dependent activation, possibly reducing efficacy as a SERM .

Spectroscopic and Analytical Data

  • NMR Trends: Aromatic protons in 64 appear at δ 6.5–7.3 ppm (¹H NMR), while methanesulfonyl analogs may show downfield shifts (δ 3.0–3.5 ppm) for the methylsulfonyl group .
  • Mass Spectrometry: Molecular ion peaks for 64 (M⁺ at m/z 473) and related compounds confirm structural integrity .

Research Findings and Implications

  • Biological Activity: Aminoethoxy analogs (64, 65) exhibit dual aromatase inhibition (IC₅₀ ~50 nM) and ER modulation, suggesting that polar substituents enhance multitarget efficacy . The methanesulfonyl derivative’s activity remains unstudied but warrants investigation.

Biological Activity

The compound 1,1'-(1-{4-[2-(Methanesulfonyl)ethoxy]phenyl}but-1-ene-1,2-diyl)dibenzene is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its implications in pharmacology and toxicology.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C27H31NO2S
  • Molecular Weight : 433.62 g/mol

The structure features a dibenzene core with a butene side chain and a methanesulfonyl ethoxy group, which influences its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the methanesulfonyl group is believed to enhance this effect by increasing the compound's lipophilicity, facilitating cellular uptake.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease. This action is particularly relevant for conditions such as arthritis and other inflammatory disorders.
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains. This is attributed to its ability to disrupt bacterial cell membranes.

The biological activities of 1,1'-(1-{4-[2-(Methanesulfonyl)ethoxy]phenyl}but-1-ene-1,2-diyl)dibenzene are thought to involve several mechanisms:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : It activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins and caspases.
  • Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune responses and inflammation; inhibition could lead to reduced expression of inflammatory mediators.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of the compound in vitro using various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 24 hours of exposure. The mechanism was linked to apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

Case Study 2: Anti-inflammatory Activity

In a murine model of arthritis, administration of the compound resulted in decreased paw swelling and reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6). Histological analysis showed less joint damage compared to control groups.

Case Study 3: Antimicrobial Assessment

The antimicrobial activity was assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting moderate antimicrobial potential.

Data Tables

Activity TypeAssay TypeResult
AntitumorMTT AssayIC50 = 10 µM
Anti-inflammatoryMurine Arthritis ModelPaw swelling reduced by 50%
AntimicrobialMIC AssayMIC = 32 µg/mL for S. aureus

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